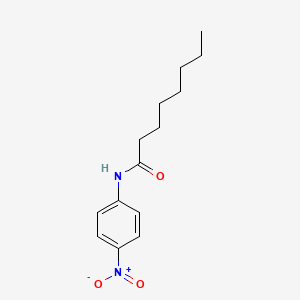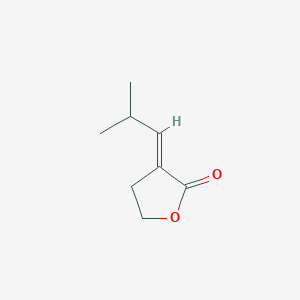
(3E)-3-(2-methylpropylidene)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-(2-methylpropylidene)oxolan-2-one is an organic compound with a unique structure that includes an oxolane ring and a methylpropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(2-methylpropylidene)oxolan-2-one typically involves the reaction of oxolane derivatives with methylpropylidene precursors under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the oxolane derivative reacts with an aldehyde or ketone to form the desired product. The reaction conditions often require a controlled temperature and pH to ensure the formation of the (3E) isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as the laboratory synthesis but are optimized for higher yields and efficiency. Catalysts and solvents are carefully selected to enhance the reaction rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(2-methylpropylidene)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolane-2,3-dione derivatives.
Reduction: Reduction reactions can convert the oxolane ring into a more saturated form.
Substitution: The methylpropylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include various oxolane derivatives, each with distinct functional groups that can be further utilized in chemical synthesis and applications.
Scientific Research Applications
(3E)-3-(2-methylpropylidene)oxolan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (3E)-3-(2-methylpropylidene)oxolan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-(2-methylpropylidene)oxolan-2-one: Unique due to its specific isomeric form and functional groups.
(3Z)-3-(2-methylpropylidene)oxolan-2-one: Differing in the configuration of the double bond.
3-(2-methylpropylidene)oxolan-2-one: Lacking the (3E) or (3Z) specification, which can affect its reactivity and applications.
Highlighting Uniqueness
The (3E) isomer of 3-(2-methylpropylidene)oxolan-2-one is unique due to its specific geometric configuration, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
5407-54-5 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(3E)-3-(2-methylpropylidene)oxolan-2-one |
InChI |
InChI=1S/C8H12O2/c1-6(2)5-7-3-4-10-8(7)9/h5-6H,3-4H2,1-2H3/b7-5+ |
InChI Key |
WZWBYGFZYJJIMM-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)/C=C/1\CCOC1=O |
Canonical SMILES |
CC(C)C=C1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B14158607.png)
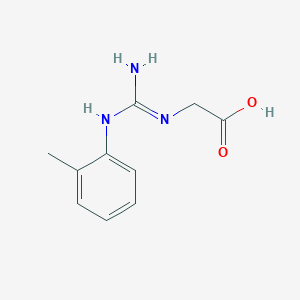
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
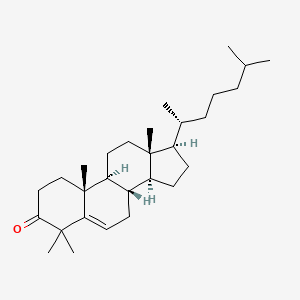
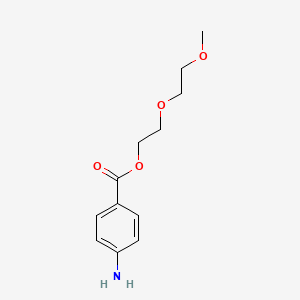
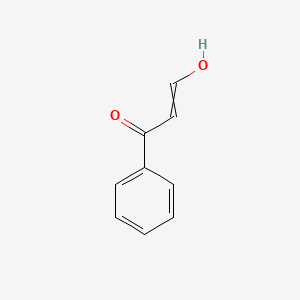
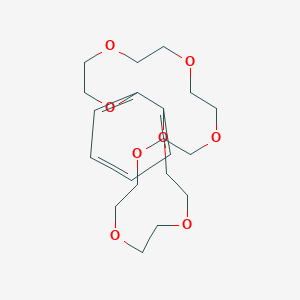

![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
